molecular formula C7H6F3NO2S B12983703 5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid

5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid

Cat. No.: B12983703
M. Wt: 225.19 g/mol
InChI Key: CRHFSPMHDCRLJG-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the molecule, making it valuable in synthetic organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-bromo-5-(2,2,2-trifluoroethyl)pyridine with a sulfinic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under appropriate conditions.

Major Products Formed

    Oxidation: 5-(2,2,2-Trifluoroethyl)pyridine-2-sulfonic acid.

    Reduction: 5-(2,2,2-Trifluoroethyl)pyridine-2-thiol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid exerts its effects is primarily related to its ability to interact with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfinic acid group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoroethyl and sulfinic acid groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex fluorinated molecules and in medicinal chemistry.

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)pyridine-2-sulfinic acid

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)3-5-1-2-6(11-4-5)14(12)13/h1-2,4H,3H2,(H,12,13)

InChI Key

CRHFSPMHDCRLJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(F)(F)F)S(=O)O

Origin of Product

United States

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